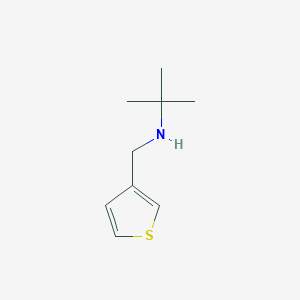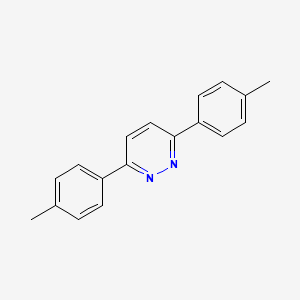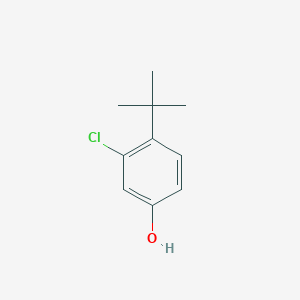
4-Tert-butyl-3-chlorophenol
概要
説明
4-Tert-butyl-3-chlorophenol is an organic compound with the molecular formula C10H13ClO . It is also known by other synonyms such as 3-Chlor-4-tert-butylphenol .
Synthesis Analysis
The synthesis of 4-Tert-butyl-3-chlorophenol involves a reaction between 3-Chlorophenol and tert-Butanol . The reaction is mentioned in the literature by Pfizer, Inc. and ICI Americas Inc .Molecular Structure Analysis
The molecular structure of 4-Tert-butyl-3-chlorophenol consists of 10 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom . The exact mass of the molecule is 184.06500 .Chemical Reactions Analysis
Reactions at the benzylic position are very important for synthesis problems . These reactions include free radical bromination, nucleophilic substitution, and oxidation . The benzylic position can be resonance stabilized, which makes it a favorable site for these reactions .Physical And Chemical Properties Analysis
4-Tert-butyl-3-chlorophenol has a molecular weight of 184.66300 . The melting point of the compound is not available . More detailed physical and chemical properties may be found in the Material Safety Data Sheet (MSDS) provided by the manufacturer .科学的研究の応用
Photoactivated Degradation
Chia, Tang, and Weavers (2004) explored the degradation of 4-chlorophenol in acidic solution under photoactivated periodate. They observed pseudo-first-order reaction kinetics and identified that degradation was not predominantly through an OH* pathway. The study suggests the relevance of 4-Tert-butyl-3-chlorophenol in understanding photoactivated degradation mechanisms in environmental science (Chia, Tang, & Weavers, 2004).
Adsorption Kinetics in Wastewater Treatment
Hamdaoui and Naffrechoux (2009) investigated the kinetics of adsorption of 4-chlorophenol onto granular activated carbon in the presence of ultrasound. Their findings showed that the presence of tert-butyl alcohol inhibited sonolysis of 4-chlorophenol, highlighting its role in assessing adsorption and degradation in wastewater treatment (Hamdaoui & Naffrechoux, 2009).
Sonochemical and Photosonochemical Degradation
In a similar vein, Hamdaoui and Naffrechoux (2008) studied the degradation of 4-chlorophenol in aqueous media via ultrasonic irradiation. They identified that *OH radicals are primary reactive species for ultrasonic degradation, where tert-butyl alcohol plays a role in modulating the reaction, useful for understanding chemical reactions in aqueous media (Hamdaoui & Naffrechoux, 2008).
Visible-Light-Induced Photocatalytic Degradation
Kim and Choi (2005) investigated the visible-light-induced degradation reaction of 4-chlorophenol in an aqueous suspension of pure TiO2. This study is significant for its implications in photocatalytic degradation under visible light, an area of interest in environmental remediation (Kim & Choi, 2005).
Synergistic Degradation in Wastewater Treatment
Hadi et al. (2020) developed a combination of persulfate and oxalic acid with a heterogeneous Fenton like system for 4-chlorophenol degradation. This study contributes to understanding synergistic effects in advanced oxidation processes, crucial for improving wastewater treatment efficiency (Hadi et al., 2020).
Enhanced Oxidation Using Sulfate Radicals
Zhao et al. (2010) reported on an advanced oxidation process using zero-valent iron and peroxydisulfate for the generation of sulfate radicals in degrading 4-chlorophenol. This highlights the application of chemical kinetics in pollution control and environmental remediation (Zhao, Zhang, Quan, & Chen, 2010).
Safety And Hazards
4-Tert-butyl-3-chlorophenol is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye damage, and is suspected of damaging fertility . It is also very toxic to aquatic life with long-lasting effects .
Relevant Papers For more detailed information, you may refer to the peer-reviewed papers and technical documents related to 4-Tert-butyl-3-chlorophenol provided by Sigma-Aldrich .
特性
IUPAC Name |
4-tert-butyl-3-chlorophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO/c1-10(2,3)8-5-4-7(12)6-9(8)11/h4-6,12H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXZNDRDKECUZMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50542309 | |
| Record name | 4-tert-Butyl-3-chlorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50542309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Tert-butyl-3-chlorophenol | |
CAS RN |
34593-73-2 | |
| Record name | 4-tert-Butyl-3-chlorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50542309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-tert-butyl-3-chlorophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

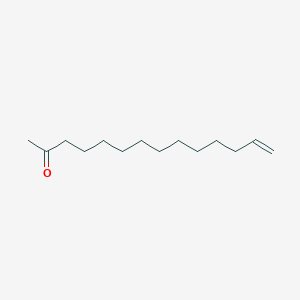
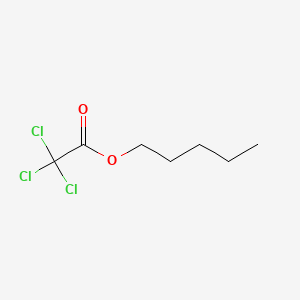
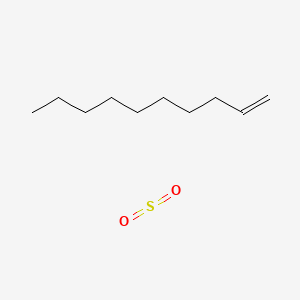
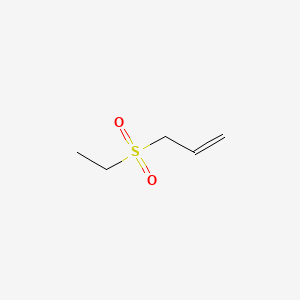
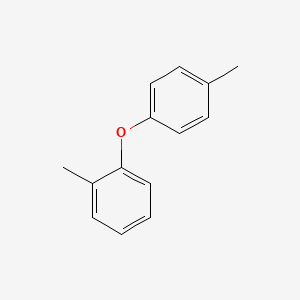

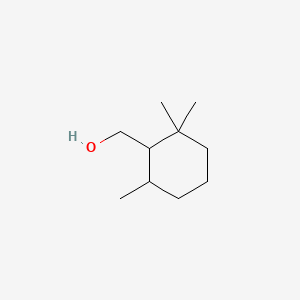
![Benzoic acid, 2-[[[3-(triethoxysilyl)propyl]amino]carbonyl]-](/img/structure/B3051485.png)
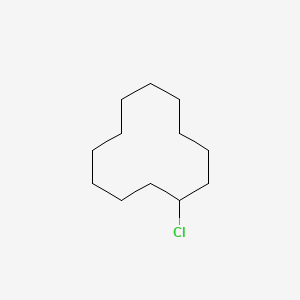
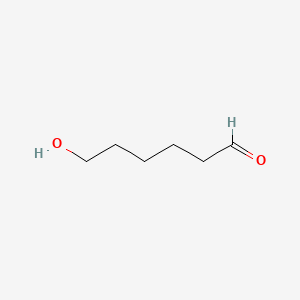
![ethyl N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]glycinate](/img/structure/B3051488.png)
